GLS1 Inhibitor

説明

GLS1 Inhibitor is an inhibitor of glutaminase 1 (GLS1), a metabolic enzyme that plays a significant role in glutaminolysis . It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro and reduces tumor growth . GLS1 inhibitor also increases tumor levels of glutamine and decreases tumor levels of glutamate and aspartate .

Synthesis Analysis

The synthesis of GLS1 inhibitors involves complex biochemical processes. For instance, one study reported the use of docking simulations based on the complex crystal structure of GLS1 and its inhibitor CB-839 . They synthesized 27 thiadiazole derivatives in an effort to obtain a more potent GLS1 inhibitor .

Molecular Structure Analysis

The molecular structure of GLS1 inhibitors has been studied extensively. A promising candidate molecule, 13b (LL202), was identified with robust GLS1 inhibitory activity (IC50 = 6 nM) and high GLS1 binding affinity (SPR, Kd = 24 nM; ITC, Kd = 37 nM) . The X-ray crystal structure of the 13b-GLS1 complex was resolved, revealing a unique binding mode and providing a novel structural scaffold for GLS1 allosteric inhibitors .

Chemical Reactions Analysis

The chemical reactions involving GLS1 inhibitors are complex and involve multiple steps. For instance, GLS1 inhibitors block the conversion of glutamine to glutamate, disabling the conversion of glutamate into α-ketoglutarate by glutamate dehydrogenase . This process normally enters the TCA cycle to provide energy and bio-precursors for cancer cell growth .

科学的研究の応用

Cancer Therapy

GLS1 inhibitors: have shown promise in cancer therapy by targeting glutamine metabolism, which is crucial for the proliferation of cancer cells. Many cancer cells exhibit glutamine addiction, relying on it for energy and as a building block for cell growth. GLS1, being a key enzyme in glutaminolysis, is often overexpressed in highly proliferative cancer cells. Inhibiting GLS1 can disrupt this metabolic pathway, leading to reduced tumor growth and progression .

Immune Response Modulation

Research indicates that GLS1 inhibitors can enhance the antitumor immune response . They achieve this by metabolic reprogramming of T cells, impacting the tumor microenvironment. This reprogramming increases the glycolytic activity of T cells, allowing them to maintain an energetically favorable phenotype and enhancing their ability to fight cancer cells .

Age-Related Diseases

GLS1 inhibitors: have been found to selectively eliminate senescent cells , which accumulate with age and contribute to age-associated tissue dysfunction. By removing these cells, GLS1 inhibitors can ameliorate symptoms of age-related diseases such as arteriosclerosis, obese diabetes, and non-alcoholic steatohepatitis (NASH) .

Metabolic Reprogramming

In the context of metabolic reprogramming , GLS1 inhibitors are used to study the metabolic vulnerabilities of cancer cells. They can induce changes in global metabolic profiles, affecting glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and pyrimidine catabolism. This helps in understanding cancer development and identifying potential therapeutic strategies .

Glutamine Metabolism

GLS1 inhibitors play a significant role in the study of glutamine metabolism . By inhibiting GLS1, researchers can observe the effects on glutamine conversion processes, which are vital for the production of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide phosphate (NADPH), and the synthesis of nucleotides and lipids in cancer cells .

Treatment of Metabolic Disorders

The inhibition of GLS1 has implications for the treatment of various metabolic disorders . By affecting glutamine metabolism, GLS1 inhibitors can potentially alter the nutrient dependency of cells, which is a promising avenue for treating diseases characterized by altered metabolism .

作用機序

Target of Action

The primary target of GLS1 inhibitors is the “kidney-type” glutaminase (GLS1), a metabolic enzyme . GLS1 plays a significant role in glutaminolysis , a process that converts glutamine into glutamate . This enzyme is often overexpressed in highly proliferative cancer cells to fulfill enhanced glutamine demand .

Mode of Action

GLS1 inhibitors interact with the GLS1 enzyme, inhibiting its activity . This inhibition disrupts the process of glutaminolysis, reducing the conversion of glutamine into glutamate . The inhibition of GLS1 activity can lead to the accumulation of reactive oxygen species (ROS) and induce cell death in certain cancer models .

Biochemical Pathways

GLS1 inhibitors affect the glutamine metabolism pathway . In cancer cells, glutamine metabolism supports bioenergetics and biosynthesis, tumor growth, and the production of antioxidants . By inhibiting GLS1, these inhibitors disrupt the glutaminolysis process, which controls the conversion of glutamine into tricarboxylic acid (TCA) cycle metabolites . This disruption can lead to global decreases in glycolysis and TCA cycle functionality .

Result of Action

The inhibition of GLS1 can lead to a reduction in tumor growth and a distinct reduction in metastatic outgrowth in certain cancer models . It can also provoke the accumulation of ROS and induce cell death . Furthermore, GLS1 inhibitors can suppress tumor growth and induce apoptosis in certain types of cancer cells .

Action Environment

The action of GLS1 inhibitors can be influenced by the metabolic state of the cells . For instance, GLS1 is activated by high levels of phosphate and inhibited by the enzymatic product glutamate . Therefore, the cellular and environmental context, including nutrient availability and oxygen levels, can influence the efficacy and stability of GLS1 inhibitors .

将来の方向性

特性

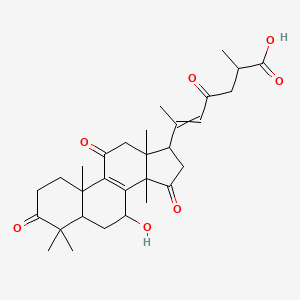

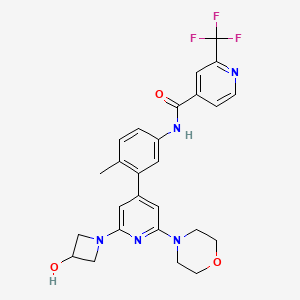

IUPAC Name |

(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GLS1 Inhibitor | |

Q & A

Q1: What is Glutaminase 1 (GLS1) and why is it a target for cancer therapy?

A1: Glutamine is an amino acid crucial for cancer cell growth and proliferation. GLS1 is an enzyme that catalyzes the breakdown of glutamine to glutamate, fueling energy production and biosynthesis within tumor cells. Inhibiting GLS1 disrupts these processes, potentially hindering tumor growth. [, , , , , ]

Q2: How do GLS1 inhibitors interact with their target?

A2: GLS1 inhibitors can act through different mechanisms. Some, like BPTES and CB-839, are allosteric inhibitors. They bind to a site on GLS1 distinct from the glutamine binding site, inducing a conformational change that prevents enzyme activity. [, , , , ] Other inhibitors may act through covalent modification of key residues like Lys320. []

Q3: What are the downstream effects of GLS1 inhibition in cancer cells?

A3: GLS1 inhibition disrupts glutamine metabolism, leading to:

- Reduced energy production: Less glutamate is available to fuel the TCA cycle, impacting energy production in cancer cells. [, , , , ]

- Depletion of building blocks: Glutamine contributes to the synthesis of nucleotides, amino acids, and lipids. GLS1 inhibition limits these processes, impacting tumor growth. [, , , , , ]

- Increased oxidative stress: GLS1 inhibition can disrupt redox balance by reducing glutathione production, making cancer cells vulnerable to oxidative damage. [, , , , ]

- Cell cycle arrest and apoptosis: Reduced energy and building blocks, combined with increased oxidative stress, can trigger cell cycle arrest and induce cell death in cancer cells. [, , , , , ]

Q4: Do GLS1 inhibitors impact other cell types?

A4: While primarily studied in cancer, GLS1 is also present in other cell types. Research suggests GLS1 inhibition can modulate macrophage polarization, potentially impacting conditions like corneal neovascularization and pulmonary fibrosis. [, ] GLS1 inhibition also appears to affect T cell differentiation, particularly Th17 cells, suggesting a potential role in autoimmune diseases. [, ]

Q5: What can you tell me about the material compatibility and stability of GLS1 inhibitors?

A5: The provided abstracts do not delve into the material compatibility and stability of GLS1 inhibitors in detail. These aspects are crucial for drug development and formulation, and further research is necessary to explore these properties.

Q6: What are the catalytic properties and applications of GLS1 inhibitors?

A7: GLS1 inhibitors, by definition, do not possess catalytic properties themselves. Instead, they act by blocking the catalytic activity of the GLS1 enzyme. This inhibition has potential applications in cancer therapy and potentially in treating conditions influenced by glutamine metabolism like fibrosis and autoimmune diseases. [, , , , , , , , , ]

Q7: How is computational chemistry and modeling used in GLS1 inhibitor research?

A8: While the provided research abstracts don't explicitly detail computational studies, they highlight the development of novel GLS1 inhibitors like those with macrocyclic structures []. Computational chemistry likely plays a crucial role in designing and optimizing these inhibitors, assessing their binding affinities, and predicting their pharmacological properties.

Q8: What is known about the structure-activity relationship (SAR) of GLS1 inhibitors?

A9: Research indicates that modifying the core structure, core linker, and wing linker of GLS1 inhibitors significantly influences their potency and selectivity. For instance, studies on macrocyclic GLS1 inhibitors demonstrate how structural changes impact their ability to inhibit GLS1 activity and reduce intracellular glutamate levels. [, ]

Q9: What are the challenges in the formulation of GLS1 inhibitors?

A10: Some GLS1 inhibitors, like BPTES, suffer from poor solubility, hindering their development. [] Overcoming this requires developing strategies to improve solubility and bioavailability. This might involve using different salt forms, incorporating solubility enhancers, or developing novel drug delivery systems.

Q10: What are the SHE (Safety, Health, and Environment) considerations for GLS1 inhibitors?

A10: The provided abstracts primarily focus on the preclinical development of GLS1 inhibitors and do not provide details about SHE regulations or risk minimization strategies. These aspects are critical for advancing drug candidates through clinical development and require further investigation.

Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of GLS1 inhibitors?

A12: Studies indicate that GLS1 inhibitors like IACS-6274 (IPN60090) exhibit favorable PK profiles with good oral bioavailability and a half-life suitable for twice-daily dosing. [] Research also demonstrates a robust PK/PD relationship, with increasing doses leading to a significant reduction in the glutamate to glutamine ratio in peripheral blood mononuclear cells (PBMCs), indicating target engagement. []

Q12: What is the evidence for the efficacy of GLS1 inhibitors in preclinical and clinical settings?

A13: Preclinical studies demonstrate the anticancer activity of GLS1 inhibitors in various cancer models, including those of pancreatic cancer, multiple myeloma, and lung cancer. [, , , , , , , , , ] Early clinical trials of IACS-6274 in patients with advanced solid tumors show promising results with manageable toxicity and evidence of durable disease control in specific patient subgroups. []

Q13: What are the known mechanisms of resistance to GLS1 inhibitors?

A14: Cancer cells can develop resistance to GLS1 inhibitors by activating alternative metabolic pathways to compensate for reduced glutamine metabolism. For example, increased expression of asparagine synthetase (ASNS) allows some cells to maintain intracellular aspartate levels, bypassing the need for glutamine-derived aspartate. [, ] Additionally, activation of the PI3K/AKT/mTOR pathway contributes to resistance by promoting cell survival and growth. []

Q14: What are the toxicological concerns associated with GLS1 inhibitors?

A15: While generally well-tolerated, GLS1 inhibitors can cause side effects. In clinical trials, common side effects include photopsia, photophobia, increased creatinine, and elevated AST levels. [] Rare but serious side effects like acute renal failure and PRES syndrome have also been reported. [] Further research is needed to fully characterize the safety profile of GLS1 inhibitors.

Q15: Are there any biomarkers that can predict response to GLS1 inhibitor therapy?

A15: Emerging research suggests that specific molecular features can predict sensitivity to GLS1 inhibition:

- KEAP1/NFE2L2 mutations: Non-small cell lung cancers (NSCLCs) with KEAP1/NFE2L2 mutations show increased sensitivity to GLS1 inhibitors. [, , ]

- Low ASNS expression: Ovarian cancer patients with tumors lacking ASNS expression are more likely to respond to GLS1 inhibition. [, ]

Q16: What analytical techniques are employed in studying GLS1 inhibitors?

A16: Researchers use various analytical methods to characterize GLS1 inhibitors and their effects, including:

- Stable isotope-resolved metabolomics (SIRM): Tracks the fate of isotopically labeled glutamine, revealing changes in metabolic flux upon GLS1 inhibition. [, , ]

- Immunohistochemistry (IHC): Detects and quantifies GLS1 protein expression in tissue samples, aiding in biomarker discovery and patient stratification. [, , , ]

- Western blotting: Measures protein levels of GLS1 and downstream targets, providing insights into the mechanism of action of inhibitors. [, , , ]

- Flow cytometry: Analyzes cell cycle progression and cell death, revealing the impact of GLS1 inhibition on cancer cell fate. [, , , ]

Q17: What is the environmental impact of GLS1 inhibitors?

A17: The provided abstracts primarily focus on the development and preclinical evaluation of GLS1 inhibitors and do not address their environmental impact. Assessing the ecotoxicological effects and developing strategies for responsible waste management are important considerations for future research.

Q18: What are the potential long-term effects of GLS1 inhibition?

A18: Long-term safety and potential consequences of chronic GLS1 inhibition require further investigation. This includes studying the impact on non-cancerous tissues and potential off-target effects.

Q19: How does GLS1 inhibition compare to other metabolic targeting strategies in cancer?

A21: Combining GLS1 inhibition with other metabolic inhibitors, such as those targeting glycolysis or nucleotide synthesis, may enhance antitumor efficacy. [, , , , ] Further research is needed to identify optimal combinations and patient populations that would benefit most from these approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)

![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)